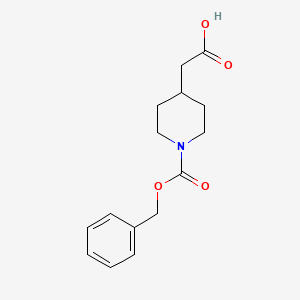

N-Cbz-4-piperidineacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-Cbz-4-piperidineacetic acid derivatives involves several key steps, including enantioselective routes and modifications to introduce the Cbz (carboxybenzyl) protecting group. For instance, an improved synthetic protocol for the synthesis of piperazic acids bearing the Cbz protecting group selectively at the N1 position has been reported, optimizing the ultimate selective deprotection at the N2 position, thus offering an efficient pathway to modified piperazates in high optical purity (Papadaki et al., 2020). Additionally, methods involving asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino and -aminocarbonyl allylic alcohols have been developed to synthesize α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles, including those with Cbz protection (Seki et al., 2012).

Molecular Structure Analysis

The molecular structure of N-Cbz-4-piperidineacetic acid derivatives has been elucidated through techniques such as X-ray diffraction, FTIR, and ab initio calculations. Conformational analysis of 1-piperidineacetic acid derivatives has revealed insights into their stable forms and interactions with solvents and other molecules, highlighting the importance of hydrogen bonding in their structure stability and reactivity (Dega‐Szafran et al., 2002).

Chemical Reactions and Properties

N-Cbz-4-piperidineacetic acid and its derivatives participate in a range of chemical reactions, serving as intermediates for further chemical transformations. Biohydroxylation reactions, for example, have been applied to N-Cbz protected piperidines, demonstrating regioselective hydroxylation by the fungus Beauveria bassiana, which yields predominantly 4-hydroxylated products (Aitken et al., 1998).

Physical Properties Analysis

The physical properties of N-Cbz-4-piperidineacetic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and pharmaceutical development. The crystal and molecular structure investigations provide valuable information on the packing, hydrogen bonding patterns, and overall stability of these compounds (Dega‐Szafran et al., 2005).

Chemical Properties Analysis

The chemical properties of N-Cbz-4-piperidineacetic acid derivatives, including their reactivity, stability under different conditions, and interactions with various reagents, are foundational to their utility in chemical synthesis and drug design. Studies on their molecular interactions, hydrogen bonding, and reactivity patterns have provided insights into optimizing conditions for their use in synthesizing complex molecules (Delgado et al., 2015).

Aplicaciones Científicas De Investigación

-

Pharmaceutical Industry

-

Drug Discovery

- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

-

Synthesis of Various Piperidine Derivatives

- Piperidines are among the most important synthetic fragments for designing drugs .

- The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Histamine H3 and Sigma-1 Receptor Antagonists

- Some clinically evaluated histamine H3 receptor (H3R) antagonists possess nanomolar affinity at sigma-1 receptors (σ1R) .

- These ligands share a common structural feature: the piperidine moiety as the fundamental part of the molecule .

- These ligands turned out to be high-affinity histamine H3 and σ1 receptor antagonists with promising antinociceptive activity in vivo .

-

Proteomics Research

-

Chemical Synthesis

- Piperidine derivatives are used in chemical synthesis .

- They are used in the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity .

- It was shown that it is possible to carry out the described conversions of substituted pyridines into the corresponding piperidines in water as a solvent .

Safety And Hazards

N-Cbz-4-piperidineacetic acid should be handled with care. It’s advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Propiedades

IUPAC Name |

2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNUQMSIKUGVKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363611 |

Source

|

| Record name | N-Cbz-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-4-piperidineacetic acid | |

CAS RN |

63845-28-3 |

Source

|

| Record name | N-Cbz-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.